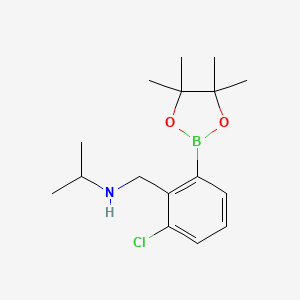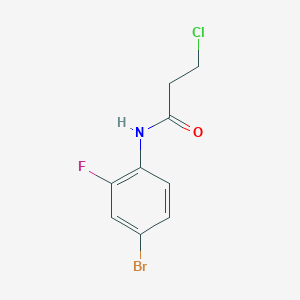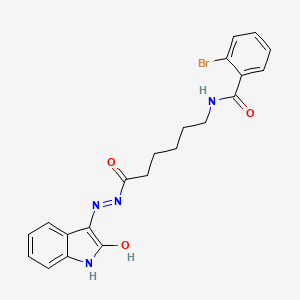![molecular formula C19H17N3O3 B2410515 Ethyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate CAS No. 843626-32-4](/img/structure/B2410515.png)
Ethyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate is a chemical compound with the molecular formula C19H17N3O3 . It is offered by Benchchem for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of 19 Carbon atoms, 17 Hydrogen atoms, 3 Nitrogen atoms, and 3 Oxygen atoms . It has a molecular weight of approximately 335.357 Da .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Quinoxalines, including compounds structurally similar to ethyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate, have been studied for their potential as corrosion inhibitors. For instance, a study explored the use of quinoxalines as corrosion inhibitors for copper in nitric acid media, demonstrating the relationship between molecular structure and inhibition efficiency (Zarrouk et al., 2014).
Synthesis of Benzimidazoles and Related Heterocycles
In another study, the reaction of 3-(α-aminobenzyl)quinoxalin-2(1H)-one with ethyl acetoacetate, which shares similarities with the ethyl quinoxaline compound, was used to synthesize novel benzimidazoles and heterocycles, demonstrating the compound's utility in synthesizing complex organic structures (Mamedov et al., 2011).
Aldose Reductase Inhibition
A study on quinoxalin-2(1H)-one derivatives, related to this compound, identified several compounds as potent aldose reductase inhibitors, suggesting their potential use in treating diabetic complications (Qin et al., 2015).
Crystal Structure Analysis and Inhibition of c-Jun N-terminal Kinases
A study analyzing the crystal structure of new quinoxalines derivatives, including compounds structurally similar to this compound, highlighted their potential as inhibitors for c-Jun N-terminal kinases (JNK1), an important target in cancer research (Abad et al., 2020).
Synthesis of Triazoloquinoxalines and Analogs
Research into the synthesis of quinoxaline derivatives, closely related to the ethyl quinoxaline compound, explored their potential applications in synthesizing triazoloquinoxalines, which have various biological activities (Atta & Ashry, 2011).
Antiviral Activity
A study synthesized novel quinoxaline derivatives, akin to this compound, and evaluated them as antiviral agents, finding potent activity against various viruses (Elzahabi, 2017).
Mecanismo De Acción
Target of Action
It’s known that indoloquinoxaline derivatives, which this compound is a part of, have been studied as antibacterial and antiviral agents . They are also known to bind non-covalently to DNA molecules .
Mode of Action
It’s known that indoloquinoxaline derivatives can bind to dna molecules . This interaction could potentially interfere with the replication process of the DNA, thereby inhibiting the growth and proliferation of cells.
Biochemical Pathways
Given its potential dna-binding properties, it could affect pathways related to dna replication, transcription, and translation .
Result of Action
Ethyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate has shown promise in drug development. Preclinical studies have demonstrated its efficacy against various cancer types. This suggests that the compound’s action at the molecular and cellular level could potentially inhibit the growth and proliferation of cancer cells.
Propiedades
IUPAC Name |
ethyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-3-25-17(23)11-22-16-9-8-12(24-2)10-13(16)18-19(22)21-15-7-5-4-6-14(15)20-18/h4-10H,3,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTLXQYERPJJEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)OC)C3=NC4=CC=CC=C4N=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

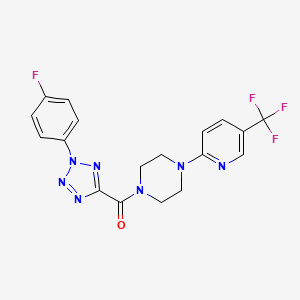
![N-(2,6-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2410435.png)
![N-(2,5-dimethylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2410439.png)
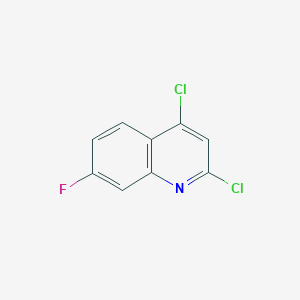
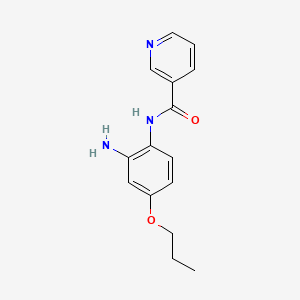

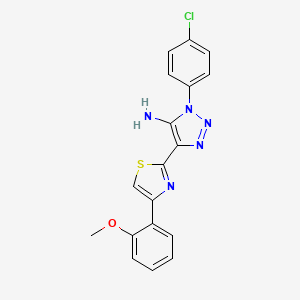
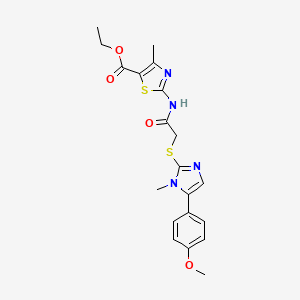

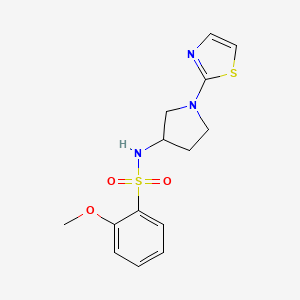
![5-Methyl-7-(thiolan-3-yloxy)pyrazolo[1,5-a]pyrimidine](/img/structure/B2410449.png)
